

Application Note: HPLC Method for the Determination of Citrated Calcium Carbimide

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Compound of Interest

Compound Name: *Temposil*

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Abstract

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the active ingredient in citrated calcium carbimide, which is cyanamide. Calcium carbimide, formulated as a citrate salt to improve stability and dissolution, is a therapeutic agent used in the management of alcoholism.^[1] This method is applicable for the determination of cyanamide in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, offering a simple, accurate, and reproducible approach for quality control and research purposes.

Introduction

Calcium carbimide exerts its therapeutic effect by inhibiting the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde upon alcohol consumption, which results in unpleasant physiological effects.^{[1][2][3]} The active moiety responsible for this inhibition is cyanamide. Accurate quantification of cyanamide in the citrated calcium carbimide drug product is crucial for ensuring its safety and efficacy. This document provides a detailed protocol for an HPLC method developed for this purpose.

Experimental

Instrumentation and Reagents

- **HPLC System:** A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for this analysis.[\[4\]](#)
- Chemicals:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade or purified)
 - Phosphoric acid or Formic acid (for mobile phase modification)
 - Cyanamide reference standard
 - Citrated Calcium Carbimide sample

Chromatographic Conditions

The following table summarizes a recommended set of chromatographic conditions for the analysis of cyanamide. These conditions are based on established methods for cyanamide detection and may be optimized for specific instrumentation and sample matrices.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Isocratic mixture of Water and Acetonitrile (e.g., 95:5 v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Injection Volume	10 μ L
Detector Wavelength	200 nm
Run Time	Approximately 10 minutes

Protocols

Preparation of Standard Solutions

- **Standard Stock Solution** (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of cyanamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Working Standard Solutions**: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover a concentration range of approximately 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

- **Sample Stock Solution**: Accurately weigh a portion of the citrated calcium carbimide powder equivalent to approximately 25 mg of cyanamide and transfer it to a 25 mL volumetric flask.
- Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of the cyanamide.
- Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
- **Sample Working Solution**: Filter a portion of the sample stock solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable if the following criteria are met:

- Tailing factor: ≤ 2.0
- Theoretical plates: ≥ 2000
- Relative Standard Deviation (RSD) of peak areas: $\leq 2.0\%$

Analysis Procedure

- Inject the prepared standard and sample solutions into the HPLC system.

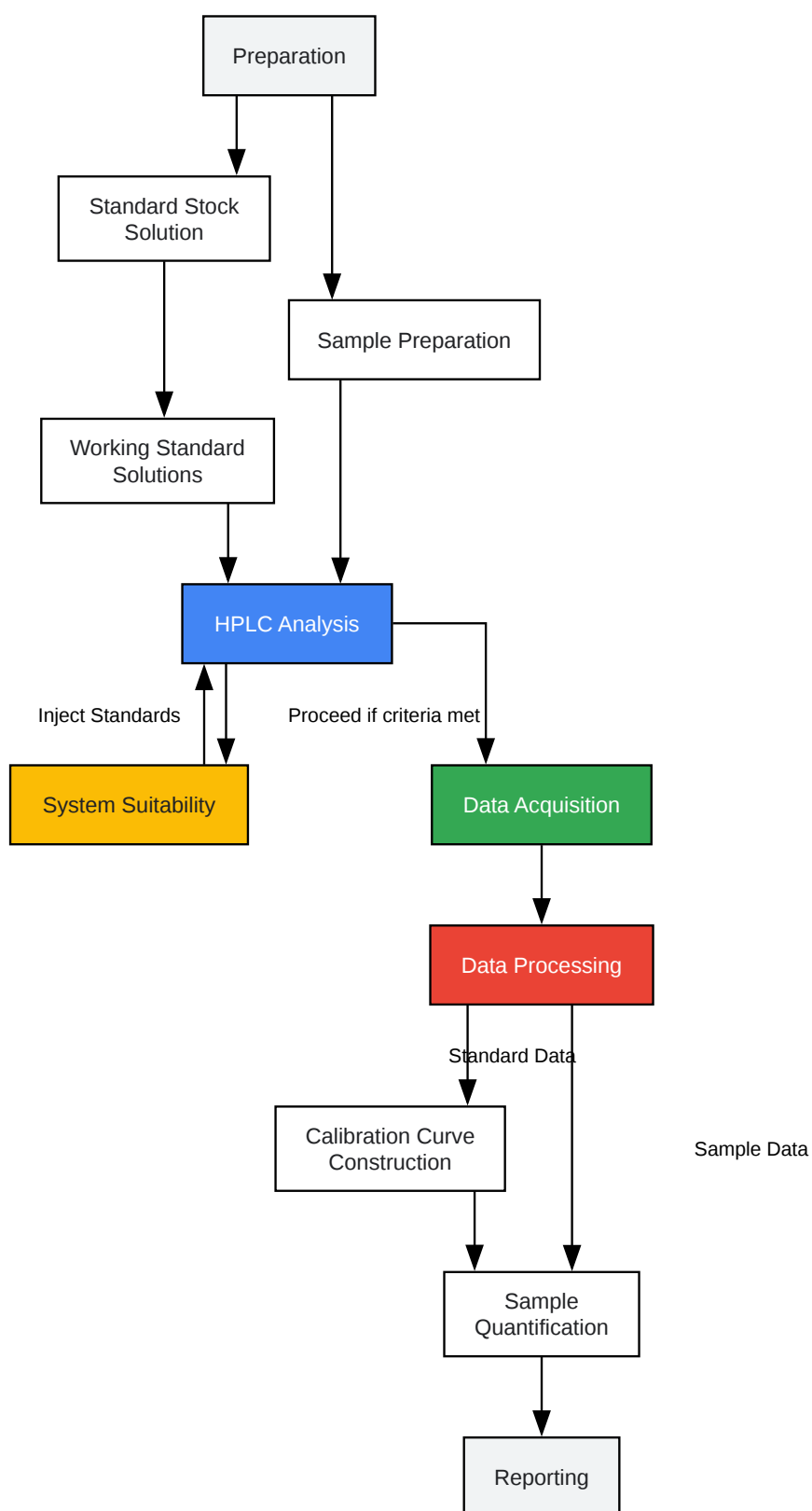
- Record the chromatograms and integrate the peak area for cyanamide.
- Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
- Determine the concentration of cyanamide in the sample solution from the calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics of the described HPLC method. Actual values may vary depending on the specific instrumentation and laboratory conditions.

Parameter	Typical Value
Retention Time (Cyanamide)	~ 3-5 minutes
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	~ 0.1 µg/mL
Limit of Quantification (LOQ)	~ 0.5 µg/mL
Precision (RSD%)	< 2.0%
Accuracy (Recovery %)	98 - 102%

Diagrams



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Caption: Experimental workflow for HPLC analysis of citrated calcium carbimide.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative determination of cyanamide in citrated calcium carbimide. The method is straightforward to implement and can be valuable for routine quality control testing and research applications in the pharmaceutical industry.

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